![molecular formula C9H8Cl2N4OS B15186255 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide CAS No. 97416-74-5](/img/structure/B15186255.png)
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is a chemical compound with the molecular formula C9H8Cl2N4OS and a molecular weight of 291.16 g/mol. This compound is known for its unique structure, which includes a hydrazono group and a dichlorophenyl group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide typically involves the reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate 2-(2,3-dichlorophenyl)hydrazono-2-thioxoacetamide. This intermediate is then treated with hydrazine hydrate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) is essential to maintain the quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,4-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,5-dichlorophenyl)acetamide
- 2-[(Aminothioxomethyl)hydrazono]-2-(2,6-dichlorophenyl)acetamide
Uniqueness
2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets compared to its similar counterparts.
Propriétés
Numéro CAS |
97416-74-5 |
|---|---|
Formule moléculaire |
C9H8Cl2N4OS |
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
(2E)-2-(carbamothioylhydrazinylidene)-2-(2,3-dichlorophenyl)acetamide |
InChI |
InChI=1S/C9H8Cl2N4OS/c10-5-3-1-2-4(6(5)11)7(8(12)16)14-15-9(13)17/h1-3H,(H2,12,16)(H3,13,15,17)/b14-7+ |
Clé InChI |
MADAFGZOISGUPF-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)/C(=N\NC(=S)N)/C(=O)N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C(=NNC(=S)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine](/img/structure/B15186172.png)


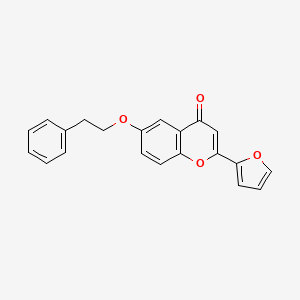
![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
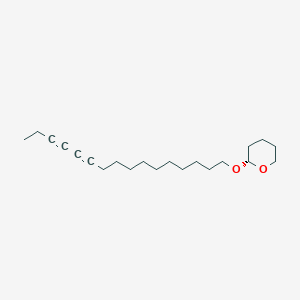
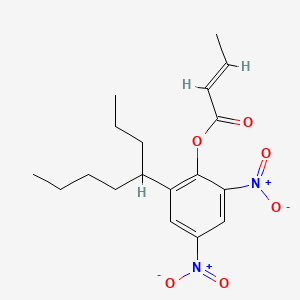

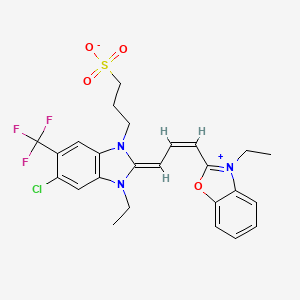
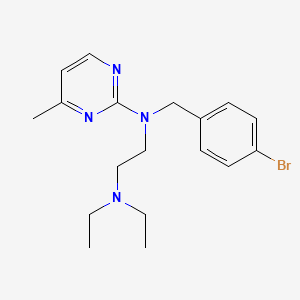

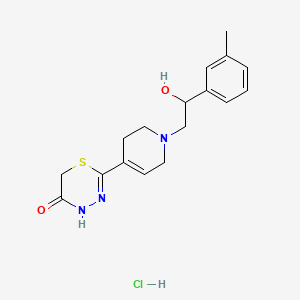
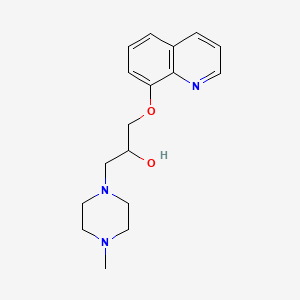
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
